

Spectroscopic Data of Ethyl 5-Hydroxyhexanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 5-hydroxyhexanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 5-hydroxyhexanoate**, a valuable organic compound in various research and development applications. This document details its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

Ethyl 5-hydroxyhexanoate possesses the chemical formula $C_8H_{16}O_3$ and a molecular weight of 160.21 g/mol ^[1] Its structure consists of a six-carbon hexanoate chain with a hydroxyl group at the fifth carbon and an ethyl ester group at the carboxyl end.

Spectroscopic Data

The following sections present the key spectroscopic data for **ethyl 5-hydroxyhexanoate**, organized for clarity and comparative analysis. Note: The presented data is predicted based on established spectroscopic principles and data from structurally similar compounds, as experimental data is not readily available in public spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-OCH ₂ CH ₃
~3.80	Sextet	1H	CH(OH)
~2.30	Triplet	2H	CH ₂ COO-
~1.65	Multiplet	2H	-CH ₂ (CH ₂)COO-
~1.45	Multiplet	2H	-CH(OH)CH ₂ CH ₂ -
~1.25	Triplet	3H	-OCH ₂ CH ₃
~1.20	Doublet	3H	-CH(OH)CH ₃
~1.90	Singlet (broad)	1H	-OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~173.5	C=O (Ester)
~68.0	CH(OH)
~60.3	-OCH ₂ CH ₃
~38.5	-CH(OH)CH ₂ CH ₂ -
~34.0	CH ₂ COO-
~23.5	-CH(OH)CH ₃
~21.0	-CH ₂ (CH ₂)COO-
~14.2	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2970-2850	Strong	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1240	Strong	C-O Stretch (Ester)
~1170	Strong	C-O Stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Ratio	Relative Intensity	Possible Fragment
160	Moderate	[M] ⁺ (Molecular Ion)
145	Moderate	[M - CH ₃] ⁺
115	Moderate	[M - OCH ₂ CH ₃] ⁺
101	Strong	[M - CH(OH)CH ₃] ⁺
88	Strong	McLafferty rearrangement fragment
45	Strong	[COOCH ₂ CH ₃] ⁺
43	Very Strong	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 10-20 mg of **ethyl 5-hydroxyhexanoate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **^1H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the reference standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

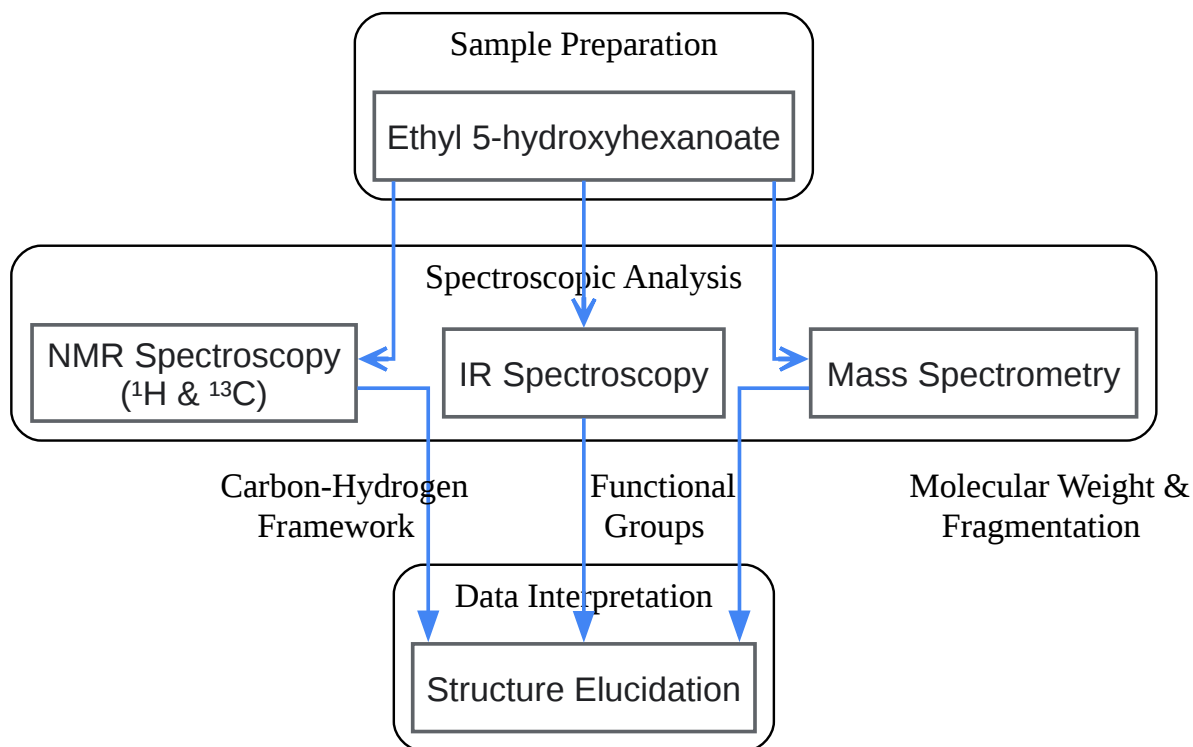
- **Sample Preparation:** A drop of neat liquid **ethyl 5-hydroxyhexanoate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Instrumentation:** An FT-IR spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **ethyl 5-hydroxyhexanoate** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for small molecules. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio.

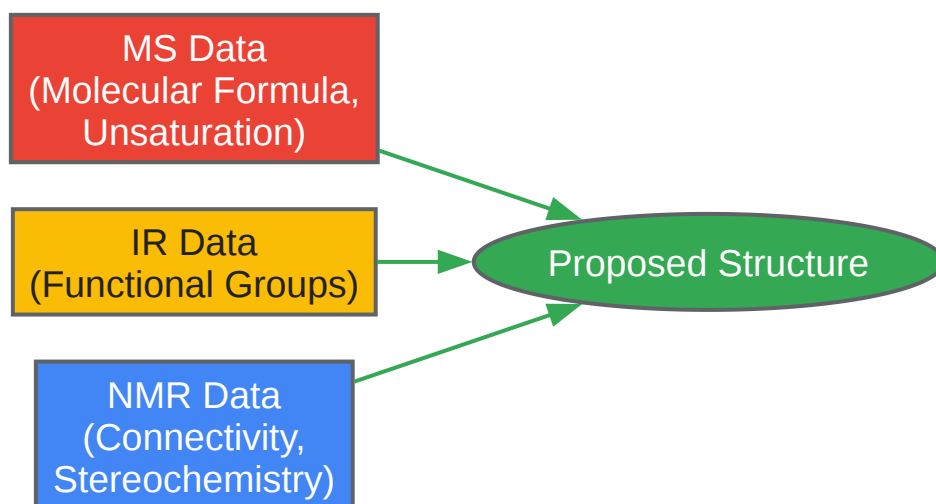
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structure elucidation.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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References

- 1. ethyl 5-hydroxyhexanoate [webbook.nist.gov]
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